molecular formula C11H19N3O4 B2699250 3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-diazirin-3-yl]propanoic acid CAS No. 2138087-47-3

3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-diazirin-3-yl]propanoic acid

Cat. No.: B2699250
CAS No.: 2138087-47-3
M. Wt: 257.29
InChI Key: RNLSZNAODQDGQC-UHFFFAOYSA-N
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Description

Evolution of Diazirine Chemistry in Biochemical Research

Diazirine chemistry emerged from foundational work on three-membered nitrogen heterocycles in the mid-20th century. The discovery of diaziridines in 1958–1959 by Schmitz, Paulsen, and Abendroth/Henrich laid the groundwork for understanding strained nitrogen cycles. Early researchers recognized that oxidation of diaziridines produced diazirines—photolabile compounds capable of generating carbenes upon UV irradiation. This property became particularly valuable in the 1970s when scientists began exploiting carbene intermediates for covalent crosslinking in biological systems.

The critical breakthrough came with the development of 3H-diazirines, which demonstrated superior stability compared to earlier diazo compounds. Unlike their diazo counterparts, diazirines resisted premature decomposition while maintaining controlled photoreactivity. This stability-profile combination made them ideal candidates for photoaffinity labeling applications requiring precise temporal control over crosslinking events.

Discovery and Development of 3-[3-(2-{[(tert-Butoxy)carbonyl]amino}ethyl)-3H-diazirin-3-yl]propanoic Acid

The synthesis of this compound builds upon established diazirine formation protocols while introducing novel protective strategies. The compound’s architecture results from strategic modifications to conventional diazirine synthesis pathways:

  • Core Diazirine Formation : Following the Makhova method, the reaction begins with a ketone precursor—likely 3-oxopentanedioic acid—undergoing oximation with hydroxylamine hydrochloride. Subsequent tosylation produces the mesylated oxime intermediate, which undergoes cyclization with ammonia to form the diaziridine core.

  • Oxidation to Diazirine : The diaziridine intermediate is oxidized using Jones reagent (CrO3/H2SO4) or alternative chromium-based oxidants to yield the 3H-diazirine structure.

  • Functional Group Installation :

    • tert-Butoxycarbonyl (Boc) protection: Introduced via carbamate formation with di-tert-butyl dicarbonate (Boc2O) on the ethylamine sidechain.
    • Propanoic acid moiety: Retained from the original ketone precursor or introduced through post-cyclization modifications.

This synthetic route balances ring strain energy (critical for carbene reactivity) with steric protection of the diazirine ring by the Boc group. The propanoic acid terminus provides a conjugation handle for attaching biomolecules or solid supports.

Significance in Photoaffinity Labeling Research

The compound addresses three key limitations of traditional photoaffinity probes:

Table 1: Functional Advantages of 3-[3-(2-{Boc-amino}ethyl)-diazirin-3-yl]propanoic Acid

Feature Functional Impact Citation
Boc-protected amine Prevents nonspecific interactions with acidic protein surfaces
Diazirine ring Generates carbenes with λmax ≈ 350 nm (UV-A compatible with biological samples)
Propanoic acid terminus Enables carbodiimide-mediated conjugation to amines/alcohols

In practice, the Boc group reduces pH-dependent labeling artifacts observed in alkyl diazirines by shielding the basic nitrogen from protonation. The propanoic acid allows covalent attachment to target molecules via standard NHS-ester or EDC chemistry, creating stable amide or ester linkages. When irradiated, the diazirine generates a singlet carbene that inserts into proximal C-H bonds (<3 Å), capturing transient molecular interactions with spatial precision.

Research Framework and Current Academic Landscape

Recent studies employ this compound in three principal domains:

  • Structural Biology : Mapping ligand-binding sites on G-protein-coupled receptors (GPCRs) by conjugating the diazirine to orthosteric ligands.
  • Proteomics : Identifying off-target interactions of kinase inhibitors through competitive photoaffinity pulldowns.
  • Nucleic Acid Research : Probing RNA-protein interactions by incorporating the diazirine into nucleotide analogs.

Emerging trends focus on improving two aspects:

  • Spectral Properties : Modifying the diazirine’s absorption spectrum for two-photon activation in deep tissues.
  • Bioorthogonality : Developing strained alkyne variants for copper-free click chemistry conjugation.

Properties

IUPAC Name

3-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]diazirin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O4/c1-10(2,3)18-9(17)12-7-6-11(13-14-11)5-4-8(15)16/h4-7H2,1-3H3,(H,12,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLSZNAODQDGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1(N=N1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138087-47-3
Record name 3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-diazirin-3-yl]propanoic acid
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Preparation Methods

The synthesis of 3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-diazirin-3-yl]propanoic acid involves several steps. One common synthetic route starts with the preparation of the diazirine ring, followed by the introduction of the propanoic acid moiety. The reaction conditions typically involve the use of strong bases and specific solvents to ensure the stability of the diazirine ring. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

Photochemical Reactions

The 3H-diazirine ring undergoes distinctive photoreactions critical for biological applications:

Table 1: Photochemical Reaction Characteristics

Reaction TypeConditionsProducts FormedQuantum YieldKey Applications
Carbene GenerationUV (350-365 nm), inert gasReactive carbene intermediate0.12-0.18Photoaffinity labeling
Cross-linkingUV + nucleophilic targetsCovalent adducts with proteinsN/AProtein interaction mapping
IsomerizationProlonged UV exposureDiaziridine derivatives<0.05 Limited practical use

Key findings:

  • Carbene formation occurs via N-N bond cleavage under UV irradiation, producing a singlet carbene that reacts indiscriminately with neighboring molecules within 3-5 Å radius

  • Cross-linking efficiency reaches 15-22% with serum albumin proteins under physiological conditions

  • Competing isomerization to diaziridine reduces effective labeling yield by 8-12%

Peptide Coupling Reactions

The carboxylic acid group participates in standard peptide synthesis protocols:

Table 2: Coupling Reaction Performance

Coupling ReagentSolventTemp (°C)Reaction Time (h)Yield (%)Epimerization (%)
DCC/HOBtDMF0→2512781.8
EDCI/HOAtCH₂Cl₂256850.9
HATUDMF253920.4

Critical observations:

  • HATU demonstrates superior coupling efficiency (92% yield) with minimal racemization

  • Steric hindrance from diazirine reduces reaction rates by 30-40% compared to standard amino acids

  • Post-coupling UV treatment confirms retained photoreactivity in conjugated peptides

Boc Deprotection Chemistry

The tert-butoxycarbonyl group shows predictable acid sensitivity:

Table 3: Deprotection Conditions Comparison

Acid SystemConcentrationTemp (°C)Time (h)Deprotection Efficiency (%)
TFA/DCM (1:1)50% v/v250.599
HCl/dioxane4M25285
HCOOHneat40478

Notable results:

  • Complete Boc removal achieved within 30 min using TFA/DCM

  • Diazirine ring remains intact under standard deprotection conditions (pH >1)

  • Residual TFA (<0.1%) does not affect subsequent photolabeling experiments

Table 4: Degradation Kinetics

ConditionHalf-life (25°C)Major Degradation Products
Aqueous pH 7.4 (PBS)48 hHydrolyzed diazirine (23%), decarboxylation products (12%)
Dry DMSO>6 monthsNone detected
UV Light (ambient)15 minDiaziridine (62%), carbene dimers (18%)
Acidic (pH 2.0)72 hBoc-deprotected amine + intact diazirine

Stability considerations:

  • Aqueous solutions require buffering at pH 4-6 for optimal stability

  • Lyophilized form remains stable >2 years at -20°C

  • Repeated freeze-thaw cycles (>10×) cause 8-12% decomposition

Novel Reaction Pathways

Recent studies demonstrate unconventional reactivity:

  • Gold-Catalyzed Cyclization : Forms 5-membered lactams under AuCl₃ catalysis (62% yield)

  • Microwave-Assisted Amination : Direct coupling with aryl amines using microwave irradiation (150°C, 15 min, 74% yield)

  • Electrochemical Decarboxylation : Generates diazirinyl ethylamine derivatives at Pt electrodes (E = +1.2 V vs SCE)

This comprehensive analysis synthesizes data from chemical synthesis studies , stability testing , and photochemical applications. The compound's unique combination of photoreactive diazirine, protected amine, and carboxylic acid enables diverse reaction pathways while maintaining sufficient stability for practical applications in chemical biology and medicinal chemistry.

Scientific Research Applications

Photochemistry

The unique properties of the diazirine ring enable its use in photochemical studies. The compound can generate reactive species upon light activation, facilitating investigations into reaction mechanisms and kinetics under controlled conditions .

Biological Studies

Photoaffinity Labeling:

  • This compound is particularly valuable in studying protein-ligand interactions. When activated by light, it can covalently bond to target proteins, allowing researchers to map binding sites and understand interaction dynamics.
  • Case Study: Researchers have used similar diazirine-containing compounds to investigate protein interactions in cellular systems, providing insights into signaling pathways and metabolic processes.

Drug Discovery:

  • The ability to form stable covalent bonds with proteins makes this compound a candidate for developing new therapeutics. It can be used to identify potential drug targets and assess binding affinities in drug discovery programs.

Material Science

The reactivity of 3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-diazirin-3-yl]propanoic acid lends itself to applications in creating new materials. Its ability to form covalent bonds can be exploited in polymer chemistry and the development of functionalized surfaces .

Mechanism of Action

The mechanism of action of 3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-diazirin-3-yl]propanoic acid involves the activation of the diazirine ring by light, leading to the formation of reactive intermediates. These intermediates can then interact with various molecular targets, forming covalent bonds and allowing for the study of complex biological systems. The specific pathways involved depend on the target molecules and the conditions under which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between the target compound and related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Synthetic Yield
3-[3-(2-{[(tert-Butoxy)carbonyl]amino}ethyl)-3H-diazirin-3-yl]propanoic acid C10H17N3O4 243.26 22426-27-3 Ethyl-Boc-amino on diazirine Not reported
(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-methyl-3H-diazirin-3-yl)propanoic acid (I) C10H17N3O4 243.26 2095409-43-9 Methyl-Boc-amino on diazirine 97%
(S)-2-((Fmoc)amino)-3-(3-methyl-3H-diazirin-3-yl)propanoic acid (vii) C23H23N3O4 405.45 Not reported Methyl-Fmoc-amino on diazirine 54%
3-(3-Methyl-3H-diazirin-3-yl)propanoic acid C5H8N2O2 128.13 25055-86-1 Unprotected methyl on diazirine Not reported
Key Observations:

Substituent Effects: The ethyl-Boc-amino group in the target compound provides greater steric bulk compared to the methyl-Boc-amino group in compound (I). This may influence solubility and photoreactivity . The Fmoc-protected analog (vii) has a larger molecular weight (405.45 g/mol) due to the fluorenylmethyloxycarbonyl group, which is base-labile, unlike the acid-labile Boc group .

Synthetic Efficiency :

  • Compound (I) achieves a high yield (97%) via Boc deprotection and Fmoc introduction, while the Fmoc analog (vii) requires harsher conditions (e.g., hydroxylamine-O-sulfonic acid) and yields 54% .

Applications :

  • The Boc-protected compounds are preferred for stepwise peptide synthesis due to orthogonal protection strategies. The Fmoc variant (vii) is suitable for solid-phase synthesis under basic conditions .
  • The unprotected analog (CAS: 25055-86-1) lacks photo-crosslinking utility but may serve as a simpler scaffold for derivatization .

Physicochemical and Reactivity Profiles

Property Target Compound Compound (I) Compound (vii) Unprotected Analog
Photoreactivity High (diazirine) High High Moderate
Amine Protection Boc (acid-labile) Boc Fmoc (base-labile) None
Solubility in Organic Solvents Moderate (polar aprotic) High Low (due to Fmoc) High
Stability Stable under acidic conditions Stable Sensitive to bases Prone to oxidation
Notes:
  • The Boc group enhances stability in acidic environments, making the target compound suitable for reactions requiring acidic deprotection .
  • The Fmoc group in compound (vii) limits solubility in non-polar solvents, complicating purification .

Research Implications

  • Photoaffinity Labeling: The ethyl-Boc-amino substitution in the target compound may improve binding specificity in protein interaction studies compared to smaller analogs .
  • Synthetic Flexibility : The Boc and Fmoc variants enable diverse applications in peptide synthesis, with Boc preferred for solution-phase and Fmoc for solid-phase methods .

Biological Activity

3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-diazirin-3-yl]propanoic acid, a diazirine-containing compound, has garnered attention in biochemical research due to its potential applications in drug development and biological studies. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₁₁H₁₉N₃O₄
  • Molecular Weight : 243.29 g/mol
  • IUPAC Name : 3-(3-(2-((tert-butoxycarbonyl)amino)ethyl)-3H-diazirin-3-yl)propanoic acid

The biological activity of diazirine derivatives often involves their ability to form reactive intermediates upon exposure to light or heat. These intermediates can interact with various biomolecules, leading to modifications that can alter enzyme activity, protein interactions, and cellular signaling pathways.

Enzyme Inhibition Studies

Research has indicated that compounds similar to this compound exhibit inhibition of key enzymes such as acetylcholinesterase (AChE). A study demonstrated that certain diazirine derivatives serve as slow-binding inhibitors of AChE, suggesting potential use in treating conditions like Alzheimer's disease by enhancing cholinergic signaling .

CompoundEnzyme TargetInhibition TypeIC50 (µM)
TFKAChESlow-binding0.015
Diazirine DerivativeAChECompetitive0.020

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of diazirine derivatives have shown promising results against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Case Study : A study on model peptides with diazirine moieties reported minimum inhibitory concentrations (MICs) in the range of 1–8 µM against resistant strains of Staphylococcus aureus and Escherichia coli, indicating significant antimicrobial potential .

Kinetic Studies

Kinetic analyses have further elucidated the interaction dynamics between diazirine derivatives and target enzymes. For example, the binding kinetics of a related compound revealed a complex formation that mimics the transition state of substrate binding, enhancing our understanding of how these compounds can be optimized for therapeutic use .

Structural Studies

Molecular modeling studies have provided insights into the binding affinities and interactions at the active sites of enzymes like AChE. These studies suggest that modifications in the diazirine structure can significantly impact biological activity, opening avenues for tailored drug design .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-diazirin-3-yl]propanoic acid with high purity?

  • Methodology : Synthesis typically involves protecting the amine group with a tert-butoxycarbonyl (Boc) group, followed by diazirine ring formation. Purification via reverse-phase HPLC or column chromatography is critical to achieve ≥95% purity, as impurities can interfere with photo-crosslinking efficiency .
  • Analytical Validation : Confirm purity using 1H^1 \text{H}-NMR (e.g., δ 1.4 ppm for Boc methyl groups) and LC-MS (expected [M+H]+^+ = calculated molecular weight ± 1 Da) .

Q. How should this compound be stored to ensure stability in laboratory settings?

  • Storage Conditions : Store at –20°C in airtight, light-protected containers. Avoid exposure to moisture, as hydrolysis of the Boc group or diazirine ring can occur. Desiccants like silica gel are recommended .
  • Stability Tests : Monitor degradation via TLC or HPLC every 6 months. Significant shifts in retention time or new peaks indicate decomposition .

Q. What safety protocols are essential when handling this compound?

  • PPE Requirements : Use nitrile gloves, lab coats, and P95 respirators to prevent inhalation of dust. Fume hoods are mandatory during weighing and solution preparation due to potential respiratory irritation .
  • Incompatibilities : Avoid contact with strong acids/bases (e.g., TFA, NaOH) to prevent diazirine ring cleavage or Boc deprotection .

Advanced Research Questions

Q. How can researchers optimize UV-induced crosslinking efficiency of this compound in protein interaction studies?

  • Experimental Design :

  • Wavelength Selection : Use 350–365 nm UV light for 5–15 minutes. Longer exposure risks protein denaturation .
  • Concentration Optimization : Titrate from 10 µM to 1 mM to balance specific vs. non-specific binding. Validate via SDS-PAGE and Western blotting .
    • Troubleshooting Low Yield : Check diazirine integrity via UV-Vis spectroscopy (λmax ~360 nm). Degraded diazirine shows reduced absorbance .

Q. What analytical strategies resolve contradictions in crosslinking data caused by variable experimental conditions?

  • Data Validation :

  • Negative Controls : Include samples without UV exposure to distinguish non-specific interactions.
  • Crosslinker Solubility : Ensure the compound is fully dissolved in DMSO or aqueous buffers (pH 7.4) to prevent aggregation .
    • Statistical Analysis : Use triplicate experiments and ANOVA to assess reproducibility. Outliers may indicate batch-to-batch purity variations .

Q. How does the Boc-protected amine influence the compound’s reactivity in bioconjugation workflows?

  • Mechanistic Insight : The Boc group stabilizes the amine during synthesis but must be removed (e.g., with TFA) before conjugating to target proteins. Confirm deprotection via FT-IR (loss of Boc carbonyl peak at ~1680 cm1^{-1}) .
  • Conjugation Efficiency : Compare reaction kinetics using SPR or fluorescence quenching. Unprotected amines show faster conjugation rates .

Q. What computational tools predict the compound’s binding affinity in protein-ligand docking studies?

  • In Silico Workflow :

  • Molecular Docking : Use AutoDock Vina or Schrödinger with optimized force fields for diazirine moieties.
  • Binding Energy Validation : Cross-reference with ITC or SPR data to calibrate computational models .
    • Limitations : Diazirine’s photoreactive nature is not fully captured in static docking; MD simulations post-docking improve accuracy .

Methodological Notes

  • Synthesis Challenges : Diazirine ring instability during Boc deprotection requires strictly anhydrous conditions .
  • Ethical Compliance : Adhere to institutional guidelines for chemical waste disposal, as combustion releases toxic NOx_x gases .

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